N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-5-methylisoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-11-8-13(17-21-11)15(19)16-9-14(12-2-5-20-10-12)18-3-6-22-7-4-18/h2,5,8,10,14H,3-4,6-7,9H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHMTBWDNWIWNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC(C2=COC=C2)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-5-methylisoxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The isoxazole ring can be reduced under specific conditions.
Substitution: The thiomorpholine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while reduction of the isoxazole ring can yield isoxazoline derivatives .
Scientific Research Applications
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-5-methylisoxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring can interact with enzymes and receptors, while the thiomorpholine and isoxazole groups can modulate biological activity through various mechanisms. These interactions can lead to the inhibition of specific enzymes, modulation of receptor activity, and alteration of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Furan-2,5-dicarboxylic acid: A furan derivative with applications in polymer synthesis.
Thiomorpholine derivatives: Compounds with similar structural features and potential bioactivity.
Isoxazole derivatives: Molecules with a similar ring structure and diverse applications in medicinal chemistry.
Uniqueness
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-5-methylisoxazole-3-carboxamide is unique due to its combination of a furan ring, thiomorpholine moiety, and isoxazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications and potential for novel therapeutic uses .
Biological Activity
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-5-methylisoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring , a thiomorpholine moiety , and an isoxazole ring , which contribute to its unique chemical properties. The presence of these functional groups is believed to enhance its interaction with biological targets.
Molecular Formula
- Molecular Weight : 269.34 g/mol
- Molecular Formula : C13H16N2O3S
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways, affecting processes such as cell proliferation and apoptosis.
- DNA Interaction : Similar to other furan derivatives, it may bind to DNA, influencing gene expression and cellular function.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in treating infections.
Antitumor Activity
Recent studies have demonstrated promising antitumor activity against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and MRC-5 (normal lung fibroblast).
- IC50 Values : The compound exhibited varying degrees of cytotoxicity with IC50 values ranging from 1.5 µM to 10 µM across different assays.
| Cell Line | IC50 Value (µM) | Assay Type |
|---|---|---|
| A549 | 4.01 ± 0.95 | 2D Assay |
| HCC827 | 5.13 ± 0.97 | 2D Assay |
| NCI-H358 | 0.85 ± 0.05 | 2D Assay |
| MRC-5 | 3.11 ± 0.26 | Cytotoxicity |
These results indicate that the compound has a significant impact on cancer cell viability while also affecting normal cells, which necessitates further structural optimization to enhance selectivity.
Antimicrobial Properties
Research has also indicated that this compound possesses antimicrobial activity against certain bacterial strains, although specific data on efficacy and mechanisms is still limited.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good absorption characteristics due to the polar nature imparted by the furan ring and thiomorpholine moiety, which may facilitate better solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
